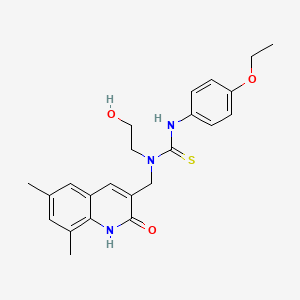![molecular formula C22H18O4 B15073419 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions involving aromatic carboxylic acids.
作用機序
The mechanism of action of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid involves its interaction with molecular targets through its carboxylic acid groups and aromatic rings. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target site .
類似化合物との比較
Similar Compounds
- 4-carboxyphenylboronic acid
- 4-methoxyphenylboronic acid
- 4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
Uniqueness
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is unique due to its specific arrangement of aromatic rings and carboxylic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural features, such as in the synthesis of complex organic molecules and the development of advanced materials .
特性
分子式 |
C22H18O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid |
InChI |
InChI=1S/C22H18O4/c1-13-11-17(21(23)24)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22(25)26)12-14(20)2/h3-12H,1-2H3,(H,23,24)(H,25,26) |
InChIキー |
FQIBTEMKVHZJKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
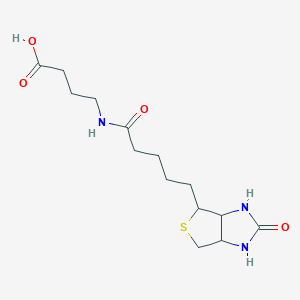
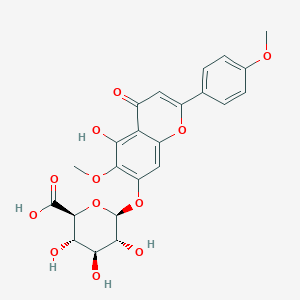
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)

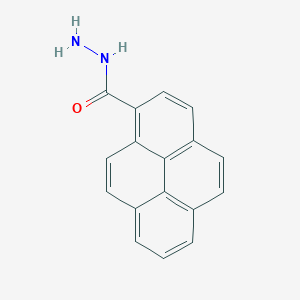
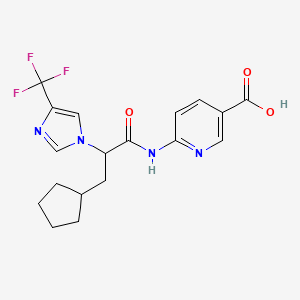
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
